2-[(3-chlorobenzyl)thio]-4-pyrimidinol
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Overview
Description
2-[(3-chlorobenzyl)thio]-4-pyrimidinol is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 2-[(3-chlorobenzyl)thio]-4-pyrimidinol is complex and not yet fully understood. It is believed to act through various pathways, including inhibition of reactive oxygen species (ROS) production, modulation of cytokine production, and inhibition of nuclear factor kappa B (NF-κB) signaling.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and suppress viral replication. In addition, it has been shown to improve antioxidant capacity, reduce oxidative stress, and improve cellular function.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[(3-chlorobenzyl)thio]-4-pyrimidinol is its broad range of potential applications. However, one of the main limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in laboratory experiments.
Future Directions
There are many potential future directions for research on 2-[(3-chlorobenzyl)thio]-4-pyrimidinol. Some possible areas for further study include its potential applications in the treatment of inflammatory diseases, cancer, and viral infections. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 2-[(3-chlorobenzyl)thio]-4-pyrimidinol can be achieved through a multi-step process involving the reaction of 3-chlorobenzyl chloride with thiourea, followed by the addition of potassium hydroxide and heating. This is then followed by the addition of 4-chloro-2-hydroxy pyrimidine and further heating to obtain the final product.
Scientific Research Applications
2-[(3-chlorobenzyl)thio]-4-pyrimidinol has been found to have potential applications in the field of medicine. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. In addition, it has been found to exhibit strong antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.
Properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2OS/c12-9-3-1-2-8(6-9)7-16-11-13-5-4-10(15)14-11/h1-6H,7H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMPBVRLSSESEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NC=CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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